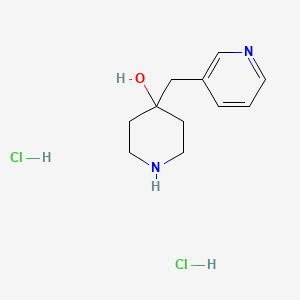
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, has been provided by Sigma-Aldrich. The linear formula is C9H12O4N1S1B1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, are provided by Sigma-Aldrich. It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Structural and Supramolecular Assembly Studies
One significant area of research involving derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is in the study of their crystal structures and supramolecular assembly. For instance, Dey et al. (2015) synthesized nimesulide triazole derivatives and analyzed their crystal structures using X-ray powder diffraction. The study provided insights into the nature of intermolecular interactions in these compounds, revealing the formation of cyclic and polymeric structures through hydrogen bonds and π-interactions (Dey et al., 2015).
Chemoselective Synthesis and Debezylation
Chemoselective synthesis and transformations represent another critical research area. Ishii et al. (2002) explored the chemoselective removal of N-1-phenylethyl group in 2-oxazolidinones using the anisole-methanesulfonic acid system, highlighting the versatility of this compound in synthetic applications (Ishii et al., 2002).
Anti-Acetylcholinesterase Activity
The compound's derivatives have also been investigated for their biological activities. For example, research into 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates has examined their anti-acetylcholinesterase activity, demonstrating the compound's potential in the development of therapeutics (Holan et al., 1997).
Inhibitors of Biological Pathways
Significantly, derivatives of this compound have been identified as potent inhibitors of biological pathways. Beers et al. (1997) discovered that N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide and related compounds are potent inhibitors of 5-lipoxygenase, showcasing the therapeutic potential of these molecules (Beers et al., 1997).
Material Science and Catalysis
Further extending its application, the compound has been utilized in material science and catalysis. Studies have delved into the synthesis and characterization of novel ligands and catalysts derived from this compound, facilitating asymmetric synthesis and chemical transformations with high selectivity and efficiency (Wipf & Wang, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in cell cycle G1/S transition and is crucial for the initiation of DNA replication .
Mode of Action
It is likely that the compound binds to the active site of the kinase, inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the transition from G1 phase to S phase of the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest . This can prevent the proliferation of rapidly dividing cells, such as cancer cells . Therefore, this compound could potentially be used as a therapeutic agent in cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the individual’s metabolic rate . Specific studies on these factors for this compound are currently lacking .
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFOMCJTWHNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)
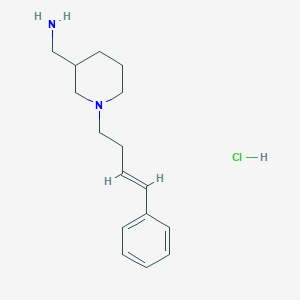
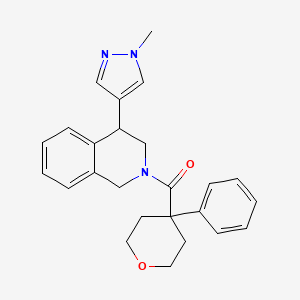
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)

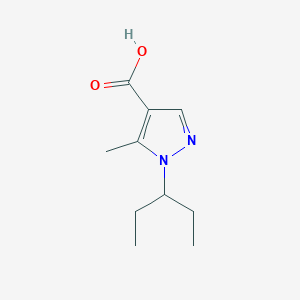

![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)
![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)
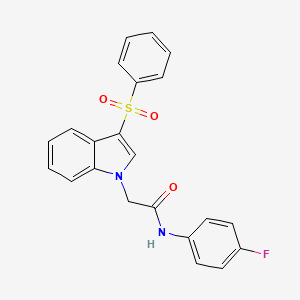

![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)
